molecular formula C10H14O B1329224 2-(4-ethylphenyl)ethanol CAS No. 54264-96-9

2-(4-ethylphenyl)ethanol

Cat. No.: B1329224
CAS No.: 54264-96-9
M. Wt: 150.22 g/mol
InChI Key: RNUYBEOUXPOHNW-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)ethanol, also known as β-ethylphenethyl alcohol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by the presence of an ethyl group attached to the phenethyl alcohol structure. This compound is known for its floral odor, making it valuable in olfactory studies and the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-ethylphenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 4-ethylphenylacetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the Grignard reaction, where 4-ethylbenzyl chloride reacts with magnesium in the presence of an ether solvent, followed by the addition of formaldehyde and subsequent hydrolysis .

Industrial Production Methods: Industrial production of 4-ethylphenethyl alcohol often involves catalytic hydrogenation of 4-ethylphenylacetaldehyde. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-ethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-ethylphenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylphenethyl alcohol involves its interaction with various molecular targets and pathways. In olfactory studies, it binds to olfactory receptors, triggering a signal transduction pathway that leads to the perception of its floral scent. In antimicrobial studies, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: 2-(4-ethylphenyl)ethanol is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUYBEOUXPOHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202622
Record name 1-(3-Ethylphenyl)ethanol
Source EPA DSSTox
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22545-13-7, 54264-96-9
Record name 4-Ethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22545-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Ethylphenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054264969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Ethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylphenyl)ethan-1-ol
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